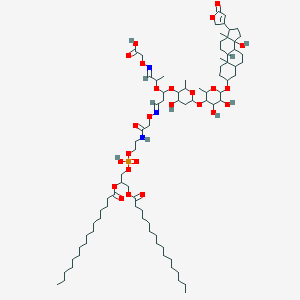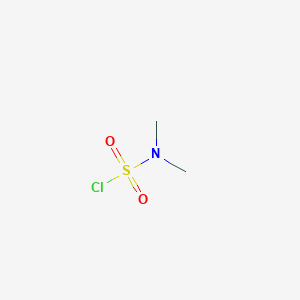
Tributyl(vinyl)stannane
Vue d'ensemble
Description
Tributyl(vinyl)stannane, also known as Tributylstannylethylene or Vinyltributylstannane, is an organostannane compound . It is commonly used in palladium-catalyzed cross-coupling reactions .
Synthesis Analysis
Tributyl(vinyl)stannane can be synthesized in the laboratory by hydrostannylation of acetylene with tributyltin hydride . It can also be prepared by the reaction of vinylmagnesium bromide with tributyltin chloride . The palladium-catalyzed reaction of vinyl triflates with hexamethylditin gives vinyl stannanes in high yields .
Molecular Structure Analysis
The molecular formula of Tributyl(vinyl)stannane is C14H30Sn . The structure consists of a vinyl group (CH2=CH-) bonded to a tin atom, which is further bonded to three butyl groups (CH3(CH2)3) .
Chemical Reactions Analysis
Tributyl(vinyl)stannane undergoes Stille coupling with a vinyl triflate, giving, after hydrolysis, an α,β-unsaturated ketone . This reaction is commonly used in the synthesis of a variety of organic compounds .
Physical And Chemical Properties Analysis
Tributyl(vinyl)stannane is a liquid at room temperature . It has a molecular weight of 317.10 . The compound has a refractive index of 1.478 (lit.) . It has a boiling point of 104-106 °C at 3.5 mmHg and a density of 1.085 g/mL at 25 °C .
Applications De Recherche Scientifique
Palladium-Catalyzed Synthesis
Tributyl(vinyl)tin is utilized as a reagent in the palladium-catalyzed synthesis of allyl and benzyl ethers. This application leverages its ability to act as a vinyl nucleophile, which is essential in forming carbon-carbon bonds in organic synthesis .
Vinyl Nucleophile for Bromoacetylene and Bromoaromatics
It serves as a vinyl nucleophile for bromoacetylene and bromoaromatics, providing a pathway for the synthesis of various organic compounds through nucleophilic addition or substitution reactions .
Stille Coupling Reactions
As a source of vinyl anion equivalent, Tributyl(vinyl)tin is used in Stille coupling reactions. These reactions are pivotal in creating complex organic molecules, particularly in pharmaceuticals and agrochemicals .
Solar Energy and Water Treatment Applications
American Elements has reported the use of organometallic compounds like Tributyl(vinyl)tin in solar energy and water treatment applications. These fields require materials with non-aqueous solubility, which organotin compounds can provide .
Analytical Methodologies
Analytical methodologies have been developed to quantify tributyltin compounds in sediments and tissues. This application is crucial for environmental monitoring and understanding the impact of these compounds on ecosystems .
PVC Stabilization
Although not directly related to Tributyl(vinyl)tin, triorganotin compounds like octyltin thioglycolate derivatives are used as stabilizers for PVC in food packaging materials and potable liquids bottles. They offer the unique advantage of producing crystal clear PVC .
Mécanisme D'action
Target of Action
Tributyl(vinyl)tin primarily targets bromoacetylenes and bromoaromatics . These compounds are often used in organic synthesis, and Tributyl(vinyl)tin serves as a vinyl nucleophile in these reactions .
Mode of Action
The compound interacts with its targets through palladium-catalyzed cross-coupling reactions . This type of reaction is commonly used in organic synthesis to form carbon-carbon bonds, which are crucial in the formation of complex organic molecules .
Biochemical Pathways
The primary biochemical pathway affected by Tributyl(vinyl)tin is the Stille coupling reaction . In this reaction, the compound acts as a source of vinyl anion equivalent, undergoing Stille coupling with a vinyl triflate . After hydrolysis, this results in the formation of an α,β-unsaturated ketone .
Result of Action
The result of Tributyl(vinyl)tin’s action is the formation of an α,β-unsaturated ketone . This compound is a key intermediate in many organic synthesis reactions .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Tributyl(vinyl)tin. For instance, the compound is sensitive to hydrolysis , meaning that its reactivity can be affected by the presence of water. Additionally, the compound’s boiling point is 104-106 °C at 3.5 mmHg , suggesting that it may be volatile under certain conditions.
Safety and Hazards
Tributyl(vinyl)stannane is considered hazardous. It is toxic if swallowed and harmful in contact with skin . It causes skin and eye irritation . Prolonged or repeated exposure can cause damage to organs . It is also very toxic to aquatic life with long-lasting effects . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing skin thoroughly after handling, and wearing protective gloves/clothing/eye/face protection .
Propriétés
IUPAC Name |
tributyl(ethenyl)stannane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C4H9.C2H3.Sn/c3*1-3-4-2;1-2;/h3*1,3-4H2,2H3;1H,2H2; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIWRFOJWQSSRJZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)C=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H30Sn | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40225836 | |
| Record name | Ethynyltributylstannane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40225836 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
317.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tributyl(vinyl)tin | |
CAS RN |
7486-35-3 | |
| Record name | Tributylvinyltin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7486-35-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethynyltributylstannane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007486353 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethynyltributylstannane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40225836 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tributylvinylstannane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.447 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Tributyl(vinyl)tin | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2FA6XM467X | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the role of Tributyl(vinyl)stannane in conjugated polymer synthesis?
A: Tributyl(vinyl)stannane acts as a crucial reagent in palladium-catalyzed cross-coupling reactions, specifically the Stille reaction. [, ] This reaction enables the efficient incorporation of vinyl groups into aromatic halides, forming the backbone of conjugated polymers like poly(1,4-phenylene-vinylenes) (PPVs). []
Q2: Can you provide an example of Tributyl(vinyl)stannane's application in conjugated polymer synthesis from the provided research?
A: Certainly. One study highlights the synthesis of 1,4-dialkoxy and 1,4-dialkyl substituted 2,5-divinylbenzenes. [] Here, Tributyl(vinyl)stannane reacts with dialkoxy and dialkyl substituted 1,4-dihalobenzenes in the presence of a palladium catalyst. This single-step reaction efficiently introduces two vinyl groups to the benzene ring, creating monomers suitable for further polymerization into PPVs. [, ]
Q3: What are the advantages of using Tributyl(vinyl)stannane in this type of reaction compared to other methods?
A: The Stille reaction, employing reagents like Tributyl(vinyl)stannane, offers several advantages in conjugated polymer synthesis: [, ]
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![Imidazo[1,5-A]pyridine-1-carboxylic acid](/img/structure/B143811.png)





